3-丁基-1H-1,2,4-三唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

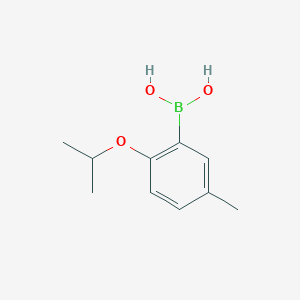

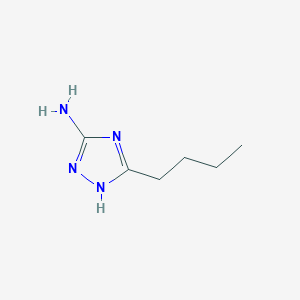

3-Butyl-1H-1,2,4-triazol-5-amine is a compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole ring is a common motif in medicinal chemistry due to its resemblance to the diazole portion of the histidine side chain and its ability to mimic the peptide linkage. The presence of the butyl group at the 3-position and the amine group at the 5-position in 3-butyl-1H-1,2,4-triazol-5-amine suggests potential for bioactivity and applications in chemical synthesis .

Synthesis Analysis

The synthesis of fully substituted 1H-1,2,4-triazol-3-amines, which are structurally related to 3-butyl-1H-1,2,4-triazol-5-amine, can be achieved through a metal- and oxidant-free three-component desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines. This method provides a broad substrate scope under mild reaction conditions, which is environmentally friendly and suitable for gram-scale applications . Additionally, the synthesis of related triazole compounds, such as 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, involves cyclization of a hydrazino precursor, which could be adapted for the synthesis of 3-butyl-1H-1,2,4-triazol-5-amine .

Molecular Structure Analysis

The molecular structure of 3-butyl-1H-1,2,4-triazol-5-amine can be inferred from related compounds. For instance, the structure of 4-amino-3-butyl-1,2,4-triazole-5-thione shows an essentially planar triazole ring with the butyl group rotated out of the plane. Hydrogen bonding plays a significant role in the molecular arrangement, forming dimers and linking into columns . This information can be extrapolated to predict the molecular interactions and conformation of 3-butyl-1H-1,2,4-triazol-5-amine.

Chemical Reactions Analysis

The reactivity of 1,2,4-triazoles typically involves the nitrogen atoms in the ring. For example, the reaction of 1,3,4-oxadiazole with primary amines, including butyl amine, leads to the formation of 4-substituted-1,2,4-triazoles . This suggests that 3-butyl-1H-1,2,4-triazol-5-amine could potentially undergo similar reactions with electrophiles or nucleophiles at the nitrogen atoms. Moreover, the amino group at the 5-position could be involved in further functionalization reactions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 3-butyl-1H-1,2,4-triazol-5-amine are not directly reported, related triazole compounds exhibit interesting photophysical properties such as fluorescence and aggregation-induced emission (AIE), which could be relevant for optical material applications . The crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, provides insights into the potential solid-state properties of 3-butyl-1H-1,2,4-triazol-5-amine, such as hydrogen bonding and crystal packing .

科学研究应用

化学合成和结构分析

3-丁基-1H-1,2,4-三唑-5-胺及其衍生物在化学合成和结构分析中被广泛应用。三嗪的氨基化反应,包括1,2,4-三唑-5-胺衍生物的氨基化反应,已被广泛研究。例如,Rykowski和Plas(1982年)研究了5-R-和6-R-3-X-1,2,4-三嗪在液氨中通过钾酰胺进行氨基化反应,形成了3-氨基-1,2,4-三嗪和各种副产物,阐明了这些化合物的合成和反应途径(Rykowski & Plas, 1982)。同样,详细介绍了4-氨基-3-丁基-1,2,4-三唑-5-硫酮的结构特征,突出了三唑环的平面性和氢键二聚体的形成,这对于理解该化合物的化学行为至关重要(Belcher & Squattrito, 2006)。

抗肿瘤和抗微生物应用

源自3-丁基-1H-1,2,4-三唑-5-胺的化合物在抗肿瘤和抗微生物应用中显示出显著潜力。例如,关于4-(叔丁基)-5-(1H-1,2,4-三唑-1-基)-N-(2-羟基-3,5-二碘苯甲基)噻唑-2-胺的研究,这是与1H-1,2,4-三唑-5-胺相关的化合物,显示出对Hela细胞系的良好抗肿瘤活性,表明这些化合物在癌症治疗中的潜力(叶姣等,2015)。此外,Bektaş等人(2007年)合成了新型三唑衍生物,并对其进行了抗微生物活性筛选,其中一些对各种微生物显示出良好或中等活性,表明它们作为抗微生物剂的潜力(Bektaş等人,2007)。

工业应用

3-丁基-1H-1,2,4-三唑-5-胺及其衍生物在各种工业应用中得到广泛应用。Nazarov等人(2022年)对3-和4-氨基-1,2,4-三唑的工业用途进行了全面回顾,突出了它们在农业、医学、高能物质和气体生成组合物中的重要作用。该回顾详细介绍了这些化合物的合成方法和各种应用,从植物保护产品到炸药和分析化学试剂(Nazarov et al., 2022)。

作用机制

Target of Action

Related compounds such as 5-(tert-butyl)-n-(2,4-dichlorophenyl)-1h-1,2,4-triazol-3-amine have been shown to inhibit the jack bean urease , suggesting that 3-butyl-1H-1,2,4-triazol-5-amine may have similar targets.

Mode of Action

It’s known that triazole derivatives can interact with their targets through hydrogen bonding and c-h-π interaction . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Given the potential urease inhibition, it could affect the urea cycle, which is crucial for nitrogen metabolism .

Result of Action

Related compounds have shown antioxidant properties and dna protection capabilities , suggesting that 3-butyl-1H-1,2,4-triazol-5-amine may have similar effects.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-butyl-1H-1,2,4-triazol-5-amine. For example, related energetic compounds have shown excellent thermal stabilities .

属性

IUPAC Name |

5-butyl-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-2-3-4-5-8-6(7)10-9-5/h2-4H2,1H3,(H3,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUWQVCPSXVWIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=NN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394270 |

Source

|

| Record name | 5-butyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103205-70-5 |

Source

|

| Record name | 5-butyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)phenoxy]propanohydrazide](/img/structure/B1307400.png)

![(E)-1,1,1-trifluoro-4-{[3-(trifluoromethyl)benzyl]amino}-3-buten-2-one](/img/structure/B1307404.png)

![Ethyl 2-[5,6-dimethyl-2-(2-phenylethenyl)benzimidazol-1-yl]acetate](/img/structure/B1307422.png)

![2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol](/img/structure/B1307430.png)

![2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol](/img/structure/B1307431.png)

![Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-](/img/structure/B1307434.png)